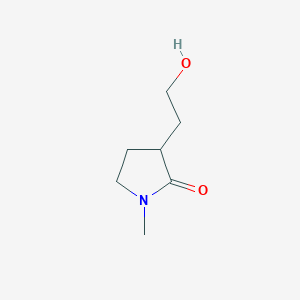
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is a chemical compound with a pyrrolidinone ring structure substituted with a hydroxyethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxoethyl)-1-methyl-2-pyrrolidinone.
Reduction: Formation of this compound with a reduced pyrrolidinone ring.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding and interactions with biological molecules, which can influence the compound’s bioactivity. The pyrrolidinone ring structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-pyrrolidinone: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Hydroxyethyl-2-pyrrolidinone: Lacks the methyl group, affecting its chemical properties and reactivity.
3-(2-Hydroxyethyl)-2-pyrrolidinone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions with various biological and chemical systems.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-9)7(8)10/h6,9H,2-5H2,1H3 |
Clave InChI |
JCNSBWCEHSJXTF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















